molecular formula C17H15Cl3FN5OS B11962995 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide CAS No. 294655-10-0

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide

Cat. No.: B11962995
CAS No.: 294655-10-0
M. Wt: 462.8 g/mol
InChI Key: QFOKMKZTJAODRL-UHFFFAOYSA-N
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Description

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with a unique structure that includes fluorine, chlorine, and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include fluorinating agents, chlorinating agents, and azo coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, various solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2,2,2-trichloro-1-(toluidinocarbothioyl)ethyl)acetamide
  • 2-fluoro-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)acetamide
  • 2-fluoro-N-(2,2,2-trichloro-1-(toluene-4-sulfonyl)ethyl)acetamide

Uniqueness

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

294655-10-0

Molecular Formula

C17H15Cl3FN5OS

Molecular Weight

462.8 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H15Cl3FN5OS/c18-17(19,20)15(23-14(27)10-21)24-16(28)22-11-6-8-13(9-7-11)26-25-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,23,27)(H2,22,24,28)

InChI Key

QFOKMKZTJAODRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

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